molecular formula C12H28N2O6S B12645702 cyclohexyl(hydroxy)azanium;sulfate CAS No. 93951-15-6

cyclohexyl(hydroxy)azanium;sulfate

Cat. No.: B12645702
CAS No.: 93951-15-6
M. Wt: 328.43 g/mol
InChI Key: UGHVGLHFWTYQOX-UHFFFAOYSA-N
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Description

Cyclohexyl(hydroxy)azanium sulfate is a chemical compound that consists of a cyclohexyl group attached to a hydroxyazanium ion, paired with a sulfate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(hydroxy)azanium sulfate can be synthesized through the reaction of cyclohexylamine with sulfuric acid. The reaction typically involves the following steps:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfuric acid under controlled conditions to form cyclohexyl(hydroxy)azanium sulfate.

    Reaction Conditions: The reaction is usually carried out at room temperature with careful control of the acid concentration to avoid overreaction and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl(hydroxy)azanium sulfate involves large-scale reactors where cyclohexylamine and sulfuric acid are mixed in precise ratios. The reaction is monitored to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(hydroxy)azanium sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to cyclohexylamine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanol.

    Reduction: Cyclohexylamine.

    Substitution: Halogenated cyclohexyl derivatives.

Scientific Research Applications

Cyclohexyl(hydroxy)azanium sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a model compound for studying amine-sulfate interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl(hydroxy)azanium sulfate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyazanium ion can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The sulfate anion can also participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with similar reactivity but lacking the sulfate group.

    Cyclohexanol: An alcohol with a similar cyclohexyl structure but different functional groups.

    Cyclohexanone: A ketone with a similar cyclohexyl structure but different oxidation state.

Uniqueness

Cyclohexyl(hydroxy)azanium sulfate is unique due to the presence of both the hydroxyazanium ion and the sulfate anion, which confer distinct chemical and physical properties

Properties

CAS No.

93951-15-6

Molecular Formula

C12H28N2O6S

Molecular Weight

328.43 g/mol

IUPAC Name

cyclohexyl(hydroxy)azanium;sulfate

InChI

InChI=1S/2C6H13NO.H2O4S/c2*8-7-6-4-2-1-3-5-6;1-5(2,3)4/h2*6-8H,1-5H2;(H2,1,2,3,4)

InChI Key

UGHVGLHFWTYQOX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[NH2+]O.C1CCC(CC1)[NH2+]O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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